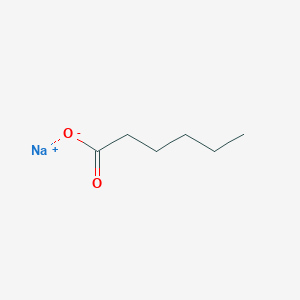

Sodium hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It has the molecular formula CH₃(CH₂)₄COONa and a molecular weight of 138.14 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hexanoate can be synthesized by neutralizing hexanoic acid with a sodium hydroxide solution. The reaction typically involves dissolving hexanoic acid in water and then adding a stoichiometric amount of sodium hydroxide to form this compound and water :

CH3(CH2)4COOH+NaOH→CH3(CH2)4COONa+H2O

Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction is carried out in reactors where hexanoic acid and sodium hydroxide are mixed under controlled conditions to ensure complete conversion to this compound. The product is then purified and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Sodium hexanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hexanoic acid and other oxidation products.

Reduction: It can be reduced to form hexanol.

Substitution: this compound can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Hexanoic acid and other carboxylic acids.

Reduction: Hexanol.

Substitution: Various alkyl hexanoates depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemistry

Sodium hexanoate serves as an effective surfactant and emulsifying agent in chemical formulations. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it valuable in various chemical reactions.

- Case Study : Research has demonstrated that this compound can stabilize emulsions in the synthesis of nanoparticles, enhancing their dispersion in aqueous media.

Biology

In biological research, this compound is investigated for its antimicrobial properties and effects on cellular processes.

- Antimicrobial Activity : Studies indicate that this compound inhibits the growth of bacteria such as Klebsiella pneumoniae and Enterobacteriaceae, suggesting potential applications as a preservative in food products .

- Cellular Effects : It has been shown to influence cell signaling pathways and gene expression, which may have implications for metabolic regulation.

Medicine

This compound is explored for its role in modulating metabolic pathways, particularly in metabolic disorders.

- Therapeutic Potential : Research indicates that this compound may enhance the efficacy of certain drugs by improving solubility and stability of active ingredients .

Food Preservation

As a food additive, this compound acts as a preservative by inhibiting mold and bacterial growth, thereby extending the shelf life of products like baked goods and dairy.

- Application Example : In dairy products, this compound has been shown to effectively prevent spoilage caused by microbial contamination .

Agriculture

This compound is utilized as a biopesticide, providing an eco-friendly alternative to synthetic chemicals for pest control.

- Field Studies : Trials have demonstrated its effectiveness in controlling pests while minimizing environmental impact .

Cosmetics

In cosmetics, it functions as a surfactant and emulsifier, improving the texture and consistency of creams and lotions.

Corrosion Inhibition

A study investigated the use of this compound as a corrosion inhibitor for copper foil exposed to aggressive environments. The results indicated significant protection against corrosion, highlighting its potential application in material preservation .

Adsorption Studies

Research conducted on the adsorption behavior of this compound on α-alumina surfaces revealed pH-dependent adsorption characteristics, with maximum adsorption observed at pH 5. This study provided insights into the molecular interactions at play, crucial for applications in catalysis and material science .

Mecanismo De Acción

Sodium hexanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. In biological systems, it can modulate cellular processes by interacting with cell membranes and proteins, affecting their structure and function . The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparación Con Compuestos Similares

Sodium hexanoate is similar to other sodium salts of carboxylic acids, such as:

- Sodium butyrate (CH₃(CH₂)₂COONa)

- Sodium octanoate (CH₃(CH₂)₆COONa)

- Sodium decanoate (CH₃(CH₂)₈COONa)

Uniqueness:

- Chain Length: this compound has a six-carbon chain, which gives it unique properties compared to shorter or longer chain carboxylates.

- Applications: Its specific chain length makes it particularly effective as a surfactant and emulsifying agent in certain formulations .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.

Propiedades

Número CAS |

10051-44-2 |

|---|---|

Fórmula molecular |

C6H12NaO2 |

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

sodium;hexanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8); |

Clave InChI |

BVAAYLKACPDWPX-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCC(=O)O.[Na] |

Key on ui other cas no. |

10051-44-2 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Números CAS relacionados |

142-62-1 (Parent) |

Sinónimos |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.